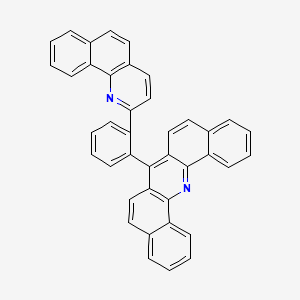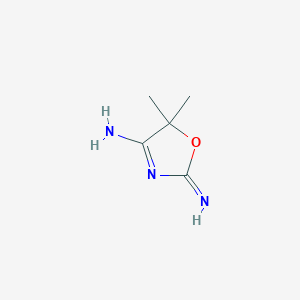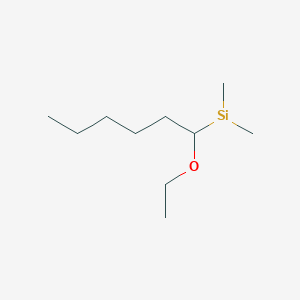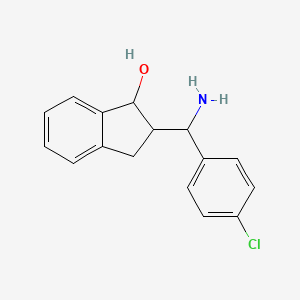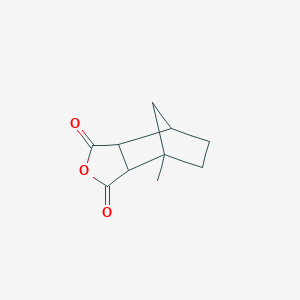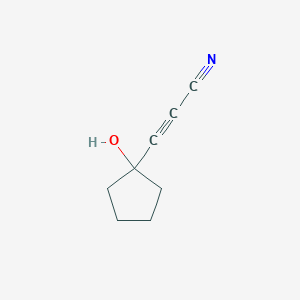
2-Cyclopentyl-1,3,2-benzodioxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C11H13BO2 It is characterized by a benzodioxaborole core structure substituted with a cyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1,3,2-benzodioxaborole typically involves the reaction of cyclopentylboronic acid with catechol under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as toluene, and the mixture is heated to facilitate the formation of the benzodioxaborole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopentyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include boronic acids, borate esters, alcohols, and substituted benzodioxaboroles.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its role in drug development, particularly in designing boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 2-Cyclopentyl-1,3,2-benzodioxaborole exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom facilitates the transmetalation step, where it transfers an organic group to a palladium catalyst. In biological systems, the boron atom can interact with biomolecules, potentially disrupting cellular processes or enhancing therapeutic effects.
Comparación Con Compuestos Similares
- 2-Phenyl-1,3,2-benzodioxaborole
- 2-Methyl-1,3,2-benzodioxaborole
- 2-Octyl-1,3,2-benzodioxaborole
Comparison: 2-Cyclopentyl-1,3,2-benzodioxaborole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications, such as in sterically demanding catalytic reactions or in the design of boron-containing drugs with enhanced stability and bioavailability.
Propiedades
Número CAS |
32999-14-7 |
|---|---|
Fórmula molecular |
C11H13BO2 |
Peso molecular |
188.03 g/mol |
Nombre IUPAC |
2-cyclopentyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C11H13BO2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2 |
Clave InChI |
ZGSKXTVUXICLKU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
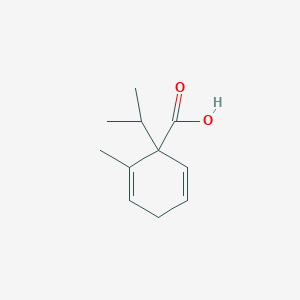

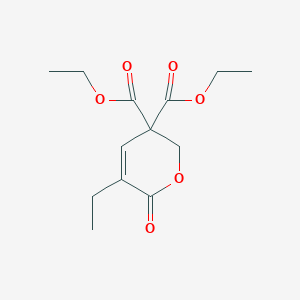
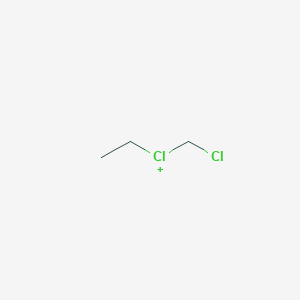
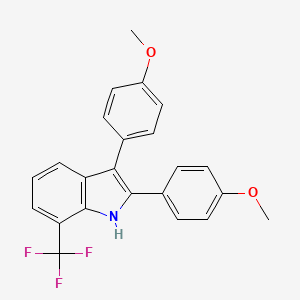
![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
